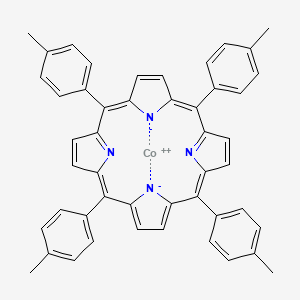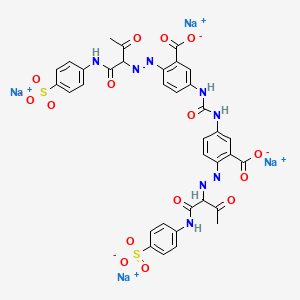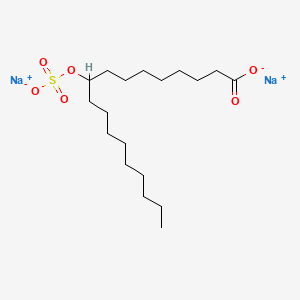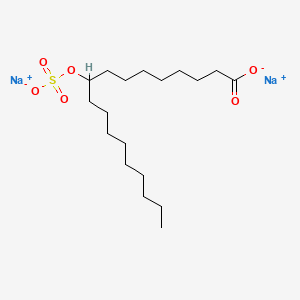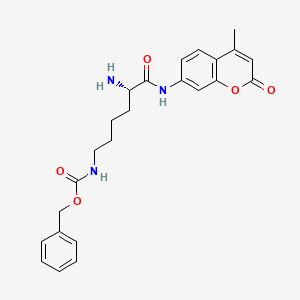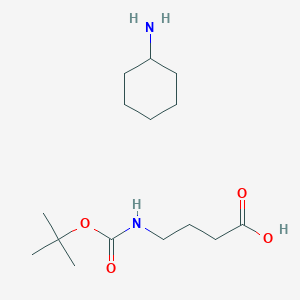
1,1'-Ethylenebis(3-methylpiperidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Ethylenebis(3-methylpiperidine) is an organic compound with the molecular formula C14H28N2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two piperidine rings connected by an ethylene bridge, with each piperidine ring substituted with a methyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethylenebis(3-methylpiperidine) typically involves the reaction of 3-methylpiperidine with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the ethylene dichloride, resulting in the formation of the ethylene bridge.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Ethylenebis(3-methylpiperidine) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Ethylenebis(3-methylpiperidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines.
Wissenschaftliche Forschungsanwendungen
1,1’-Ethylenebis(3-methylpiperidine) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Ethylenebis(3-methylpiperidine) involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Methylenebis(3-methylpiperidine): Similar structure but with a methylene bridge instead of an ethylene bridge.
3-Methylpiperidine: A simpler compound with only one piperidine ring.
N,N’-Ethylenebis(piperidine): Similar structure but without the methyl groups on the piperidine rings.
Uniqueness
1,1’-Ethylenebis(3-methylpiperidine) is unique due to the presence of the ethylene bridge and the methyl groups on the piperidine rings, which confer specific chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
67990-20-9 |
|---|---|
Molekularformel |
C14H28N2 |
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
3-methyl-1-[2-(3-methylpiperidin-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C14H28N2/c1-13-5-3-7-15(11-13)9-10-16-8-4-6-14(2)12-16/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
YAFHICXFCISWPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)CCN2CCCC(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
